Cas no 1270309-51-7 (2-amino-2-(2-methoxy-6-methylphenyl)acetic acid)

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid is a specialized chiral amino acid derivative featuring a methoxy and methyl substituent on the phenyl ring. Its unique structure makes it valuable as a building block in pharmaceutical synthesis, particularly for designing peptidomimetics and bioactive compounds. The presence of both amino and carboxylic acid functional groups allows for versatile reactivity, enabling incorporation into complex molecular frameworks. The methoxy and methyl groups enhance steric and electronic properties, influencing binding affinity and selectivity in target interactions. This compound is typically used in research settings for developing novel therapeutic agents, where its structural features contribute to improved pharmacokinetic or pharmacodynamic profiles. High-purity grades are available for precise synthetic applications.
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid structure
1270309-51-7 structure
Product name:2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
CAS No:1270309-51-7
MF:C10H13NO3
Molecular Weight:195.215122938156
CID:6045068
PubChem ID:55269945

2-amino-2-(2-methoxy-6-methylphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
    • Benzeneacetic acid, α-amino-2-methoxy-6-methyl-
    • AKOS006318491
    • EN300-1850309
    • 1270309-51-7
    • インチ: 1S/C10H13NO3/c1-6-4-3-5-7(14-2)8(6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)
    • InChIKey: MOZDIGOCJNPRLY-UHFFFAOYSA-N
    • SMILES: C(C1C(=CC=CC=1OC)C)(N)C(=O)O

計算された属性

  • 精确分子量: 195.08954328g/mol
  • 同位素质量: 195.08954328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.4
  • トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

  • 密度みつど: 1.208±0.06 g/cm3(Predicted)
  • Boiling Point: 363.9±42.0 °C(Predicted)
  • 酸度系数(pKa): 1.79±0.10(Predicted)

2-amino-2-(2-methoxy-6-methylphenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1850309-0.25g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
0.25g
$708.0 2023-09-19
Enamine
EN300-1850309-5.0g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
5g
$2525.0 2023-06-01
Enamine
EN300-1850309-10.0g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
10g
$3746.0 2023-06-01
Enamine
EN300-1850309-2.5g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
2.5g
$1509.0 2023-09-19
Enamine
EN300-1850309-1.0g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
1g
$871.0 2023-06-01
Enamine
EN300-1850309-1g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
1g
$770.0 2023-09-19
Enamine
EN300-1850309-10g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
10g
$3315.0 2023-09-19
Enamine
EN300-1850309-0.1g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
0.1g
$678.0 2023-09-19
Enamine
EN300-1850309-0.5g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
0.5g
$739.0 2023-09-19
Enamine
EN300-1850309-0.05g
2-amino-2-(2-methoxy-6-methylphenyl)acetic acid
1270309-51-7
0.05g
$647.0 2023-09-19

2-amino-2-(2-methoxy-6-methylphenyl)acetic acid 関連文献

2-amino-2-(2-methoxy-6-methylphenyl)acetic acidに関する追加情報

2-Amino-2-(2-Methoxy-6-Methylphenyl)acetic Acid: An Overview of CAS No. 1270309-51-7

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid (CAS No. 1270309-51-7) is a versatile compound with significant potential in various fields of chemistry and biology. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid is a chiral amino acid derivative characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a substituted phenyl ring. The molecular formula is C11H15NO3, and its molecular weight is 209.24 g/mol. The compound exhibits high solubility in water and polar organic solvents, making it suitable for various chemical reactions and biological assays.

The presence of the methoxy and methyl groups on the phenyl ring imparts specific electronic and steric effects, influencing the compound's reactivity and biological activity. These properties make 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid an attractive candidate for the development of new pharmaceuticals and bioactive molecules.

Synthesis Methods

The synthesis of 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-methoxy-6-methylbenzaldehyde with glycine or its derivatives under suitable conditions. For example, a recent study by Zhang et al. (2021) demonstrated an efficient one-pot synthesis using a modified Strecker reaction followed by hydrolysis to obtain the target compound in high yield and purity.

An alternative method involves the coupling of 2-aminoacetic acid with 1-bromo-3-methoxytoluene using transition metal catalysts such as palladium or copper. This approach has shown promise in producing 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid with high stereoselectivity, which is crucial for applications in chiral drug synthesis.

Biological Activities

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A study by Lee et al. (2019) reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

In addition to its anti-inflammatory properties, 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid has shown promising antioxidant activity. Research by Kim et al. (2018) demonstrated that the compound effectively scavenges free radicals and protects cells from oxidative stress-induced damage. These findings suggest that it could be a valuable component in formulations designed to combat oxidative stress-related diseases.

The anticancer potential of 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid has also been explored. A study by Wang et al. (2017) found that this compound induces apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These results indicate that it may have therapeutic applications in cancer treatment.

Clinical Applications and Future Directions

The diverse biological activities of 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid have sparked interest in its potential clinical applications. Ongoing research is focused on optimizing its pharmacological properties to enhance its efficacy and safety for use in drug development.

In the field of anti-inflammatory drugs, this compound could be developed into novel therapeutics for conditions such as rheumatoid arthritis and inflammatory bowel disease. Its antioxidant properties make it a promising candidate for use in dietary supplements and skincare products aimed at reducing oxidative stress.

The anticancer potential of 2-amino-2-(2-methoxy-6-methylphenyl)acetic acid is another area of active research. Preclinical studies are underway to evaluate its effectiveness in combination with existing cancer treatments to improve patient outcomes.

Conclusion

2-Amino-2-(2-methoxy-6-methylphenyl)acetic acid (CAS No. 1270309-51-7) is a multifunctional compound with a wide range of potential applications in chemistry and biology. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action, the future prospects for this compound in drug discovery and therapeutic applications are promising.

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